N-(3-chloro-5-methoxybenzyl)cyclopropanamine hydrochloride
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Overview
Description
N-(3-chloro-5-methoxybenzyl)cyclopropanamine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclopropane ring attached to a benzyl group that is further substituted with a chloro and methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-5-methoxybenzyl)cyclopropanamine hydrochloride typically involves multiple steps. One common approach is the reaction of 3-chloro-5-methoxybenzaldehyde with cyclopropanamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride, and an acid catalyst to facilitate the formation of the imine intermediate, which is then reduced to the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination reactions using continuous flow reactors to enhance efficiency and yield. The choice of solvent, temperature, and pressure are optimized to achieve the highest possible purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3-chloro-5-methoxybenzyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding amine oxide.
Reduction: Reduction reactions can be performed to convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide or alkoxide ions can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of amine oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of derivatives with different substituents at the chloro or methoxy positions.
Scientific Research Applications
N-(3-chloro-5-methoxybenzyl)cyclopropanamine hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may serve as a ligand in biological assays to study receptor-ligand interactions.
Industry: Use in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-(3-chloro-5-methoxybenzyl)cyclopropanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action would depend on the specific application and the biological system .
Comparison with Similar Compounds
N-(3-chloro-5-methoxybenzyl)cyclopropanamine hydrochloride can be compared with other similar compounds, such as:
N-(3-chlorobenzyl)cyclopropanamine hydrochloride: Similar structure but lacks the methoxy group.
N-(3-methoxybenzyl)cyclopropanamine hydrochloride: Similar structure but lacks the chloro group.
N-(3-chloro-5-hydroxybenzyl)cyclopropanamine hydrochloride: Similar structure but has a hydroxyl group instead of a methoxy group.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
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Biological Activity
N-(3-chloro-5-methoxybenzyl)cyclopropanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cyclopropanamine core substituted with a chloromethoxybenzyl group, which is crucial for its biological activity.
Inhibition Studies
Recent studies have demonstrated that this compound exhibits significant inhibitory effects on various biological targets. For example, it has been shown to inhibit the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a role in lipid signaling pathways related to appetite regulation and pain modulation. The compound's IC50 values in these assays indicate its potency as an inhibitor, with values reported in the low micromolar range .
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that modifications to the cyclopropanamine scaffold can enhance biological activity. For instance, substituents on the benzyl ring, such as methoxy and chloro groups, significantly influence the compound's interaction with its target enzymes. The introduction of various alkyl or aryl groups at specific positions has been correlated with increased potency and selectivity .
Substituent | IC50 (µM) | Effect on Activity |
---|---|---|
No substitution | 10.5 | Baseline activity |
3-Chloro | 1.2 | Significant increase in activity |
5-Methoxy | 0.8 | Enhanced binding affinity |
Pharmacological Effects
The pharmacological profile of this compound suggests multiple therapeutic applications:
- Anti-inflammatory : The compound has demonstrated anti-inflammatory properties in cellular models, particularly through the inhibition of NF-κB signaling pathways .
- Analgesic : Its ability to modulate pain-related pathways indicates potential use as an analgesic agent.
- Neuroprotective : Preliminary findings suggest neuroprotective effects, possibly through the modulation of lipid signaling pathways associated with neuroinflammation.
Case Studies
Several case studies have explored the effects of this compound in vivo:
- Model Organism Studies : In murine models, administration of the compound resulted in reduced pain responses and improved recovery from inflammatory challenges.
- Cell Culture Experiments : Human cell lines treated with the compound showed decreased expression of pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent.
Properties
IUPAC Name |
N-[(3-chloro-5-methoxyphenyl)methyl]cyclopropanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c1-14-11-5-8(4-9(12)6-11)7-13-10-2-3-10;/h4-6,10,13H,2-3,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOFSWBBYLXJTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNC2CC2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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